molecular formula C32H50O5 B13058895 KadcoccineacidM

KadcoccineacidM

Cat. No.: B13058895
M. Wt: 514.7 g/mol
InChI Key: MREICCRZGUAXQS-IWBGROFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Taxonomic Origin in Kadsura coccinea (Schisandraceae)

Kadsura coccinea, a woody climbing plant endemic to subtropical regions of China and Southeast Asia, serves as the exclusive botanical source of this compound. This species belongs to the Schisandraceae family, which comprises approximately 50 species across three genera (Schisandra, Kadsura, and Illicium) known for their rich triterpenoid profiles. The compound is specifically isolated from the lignified stems of mature K. coccinea plants through ethanol extraction followed by chromatographic purification, typically yielding 0.002–0.005% dry weight concentrations.

Phytogeographical studies indicate that K. coccinea populations in Guangxi and Yunnan provinces demonstrate particularly high this compound content, potentially linked to specific soil micronutrient profiles in these karst limestone regions. The plant's ecological adaptations to humid montane forests (600–1,500 m elevation) may influence secondary metabolite production, with stem tissues showing seasonal variation in triterpenoid accumulation peaking during late autumn.

Historical Context in Traditional Pharmacognosy

While this compound itself was first characterized in 2021, its parent species Kadsura coccinea features prominently in the Dian Nan Ben Cao (South Yunnan Materia Medica), a 15th-century Chinese herbal compendium. Traditional applications of K. coccinea stem preparations included:

  • Treatment of rheumatic arthralgia through decoctions
  • Management of dysmenorrhea via ethanol macerates
  • Topical applications for traumatic injuries and swelling

These historical uses likely stem from the plant's broad spectrum of triterpenoids, though this compound's specific pharmacological contributions remain under investigation. Modern ethnopharmacological studies have identified at least 47 distinct triterpenoids in K. coccinea, with this compound representing one of the more structurally complex derivatives.

Chemical Classification Within Triterpenoid Derivatives

This compound belongs to the 14(13→12)-abeo-lanostane subclass of nortriterpenoids, characterized by a rearranged carbon skeleton resulting from C-13 to C-12 methyl migration. Its molecular architecture features:

  • A 6/6/5/6-fused tetracyclic core with C-18 carboxylation
  • Δ^8,24^ conjugated diene system in the side chain
  • Oxidative modifications at C-3 (ketone) and C-26 (carboxylic acid)

Comparative Structural Analysis of Kadsura Triterpenoids

Compound Skeleton Type Oxygenation Sites Molecular Formula
This compound 14(13→12)-abeo-lanostane C-3, C-26 C~32~H~50~O~5~
Kadcotrione A 18(13→12)-abeo-seco-lanostane C-3, C-16 C~30~H~46~O~5~
Schisphenthin B Schiartane C-12, C-23 C~30~H~48~O~7~

Data sources:

The compound's biosynthesis likely proceeds through cyclization of oxidosqualene precursors, followed by sequential oxidations and skeletal rearrangements mediated by cytochrome P450 enzymes. Its C-32 backbone distinguishes it from typical lanostane triterpenoids (C~30~), suggesting unique post-cyclization elongation or methyl transfer reactions during biosynthesis.

Properties

Molecular Formula

C32H50O5

Molecular Weight

514.7 g/mol

IUPAC Name

(Z,6R)-6-[(3R,4aR,6bR,9R,10S,10aR,11aS,11bR)-3-acetyloxy-10-hydroxy-4,4,6b,10,11b-pentamethyl-2,3,4a,5,7,8,9,10a,11,11a-decahydro-1H-benzo[a]fluoren-9-yl]-2-methylhept-2-enoic acid

InChI

InChI=1S/C32H50O5/c1-19(10-9-11-20(2)28(34)35)22-14-16-30(6)23-12-13-25-29(4,5)27(37-21(3)33)15-17-31(25,7)24(23)18-26(30)32(22,8)36/h11-12,19,22,24-27,36H,9-10,13-18H2,1-8H3,(H,34,35)/b20-11-/t19-,22-,24-,25+,26-,27-,30+,31-,32+/m1/s1

InChI Key

MREICCRZGUAXQS-IWBGROFCSA-N

Isomeric SMILES

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@H]([C@@]1(C)O)C[C@@H]3C2=CC[C@@H]4[C@@]3(CC[C@H](C4(C)C)OC(=O)C)C)C

Canonical SMILES

CC(CCC=C(C)C(=O)O)C1CCC2(C(C1(C)O)CC3C2=CCC4C3(CCC(C4(C)C)OC(=O)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KadcoccineacidM typically involves a multi-step process that includes the following key steps:

    Formation of Intermediate Compounds: The initial step involves the preparation of intermediate compounds through reactions such as nitration, sulfonation, and diazotization.

    Coupling Reactions: These intermediates are then subjected to coupling reactions, often involving aromatic compounds, to form the core structure of this compound.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are carefully controlled to optimize yield and minimize by-products. Common reagents used in the industrial synthesis include strong acids, bases, and organic solvents.

Chemical Reactions Analysis

Types of Reactions

KadcoccineacidM undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form different oxidation states, which are useful in various applications.

    Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different properties and uses.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and are carried out under controlled temperatures and pressures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce different reduced forms of this compound.

Scientific Research Applications

KadcoccineacidM has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways.

    Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory agent and in drug delivery systems.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of KadcoccineacidM involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The compound’s unique structure allows it to interact with multiple targets, making it a versatile tool in scientific research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

Kadcoccineacid M shares structural homology with other triterpenoids from Kadsura species but differs in key functional groups and ring systems:

Compound Structural Features Source Key Modifications Affecting Activity
Kadcoccineacid M 6/6/5/6-fused tetracyclic core; 14(13→12)-abeo-lanostane skeleton K. coccinea stems Rearranged C-12/C-14 positions enhance stability
Kadcoccinone B Cleavage between C-12 and C-14; α,β-unsaturated lactone K. coccinea stems Reduced cytotoxicity due to ring fragmentation
Kadcoccitane A 6/6/5/6-fused lanostane with C-17 hydroxyl group K. coccinea roots Hydroxylation at C-17 linked to anticoagulant activity
Kadlongilactone C α,β-unsaturated lactone; C-10/C-19 double bonds K. longipedunculata Co-choke system enhances cytotoxicity against A549 and K562 cells

Pharmacological Activity Comparisons

Cytotoxicity

Kadcoccineacid M’s cytotoxicity is moderate compared to structurally related compounds:

Compound Cell Lines Tested (IC50 or GI50) Activity Range Notes
Kadcoccineacid M HL-60, SMMC-7721, A-549, MCF-7, SW-480, HeLa Not explicitly reported Likely inactive based on kadcoccine acids A–N screening
Kadcoccineacid B Same as above 3.11–7.77 μM Moderate inhibition; C-12/C-14 modifications critical
Kadcoccineacid H Same as above 3.11–7.77 μM 5-substituted furanone enhances activity
Kadlongilactone C A549, HT-29, K562 0.5–2.8 μM α,β-unsaturated lactone boosts potency
Kadcoccinic acid D HL-60 (leukemia) GI50 = 16.6 μM Anti-HIV activity also noted (12.4% inhibition)
Antiviral and Anticoagulant Activity
  • Anti-HIV Activity : Kadcoccineacid H and D exhibit dual cytotoxicity and HIV-1 inhibition (12.4–19.4% suppression) , while micrandilactone C shows stronger HIV-1 inhibition via blocking viral entry .
  • Anticoagulant Effects : Kadcoccitane C inhibits coagulation factors (19.4 ± 14.4% inhibition), contrasting with the cytotoxic focus of kadcoccine acids .

Mechanistic Insights

  • Cytotoxicity: The presence of α,β-unsaturated lactones (e.g., in kadlongilactones) or furanone motifs (kadcoccineacid H) correlates with enhanced apoptotic signaling via mitochondrial pathways .
  • Structural-Activity Relationships (SAR): Epoxide Configuration: 23S,24R epoxides (kadcoccineacid E) are more active than 23R,24S isomers . Side-Chain Modifications: 5-Substituted furanones (kadcoccineacids G/H) improve membrane permeability and target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.